2-bromo-N-(2-hydroxy-3-phenylpropyl)benzamide
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Overview
Description
2-bromo-N-(2-hydroxy-3-phenylpropyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromine atom, a hydroxy group, and a phenylpropyl group attached to the benzamide core. Benzamides are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-hydroxy-3-phenylpropyl)benzamide typically involves the following steps:
Amidation: The amidation reaction involves the coupling of a benzoyl chloride derivative with an amine. In this case, the amine is 2-hydroxy-3-phenylpropylamine.
Hydroxylation: The hydroxylation step introduces the hydroxy group into the phenylpropyl chain. This can be achieved using various oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2-hydroxy-3-phenylpropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: Formation of 2-bromo-N-(2-oxo-3-phenylpropyl)benzamide.
Reduction: Formation of N-(2-hydroxy-3-phenylpropyl)benzamide.
Substitution: Formation of 2-azido-N-(2-hydroxy-3-phenylpropyl)benzamide.
Scientific Research Applications
2-bromo-N-(2-hydroxy-3-phenylpropyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Chemical Biology: The compound is utilized in chemical biology for probing biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-hydroxy-3-phenylpropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxy group play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit or activate specific pathways, depending on the nature of the target and the context of the biological system.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(3-methoxyphenyl)benzamide: This compound has a methoxy group instead of a hydroxy group, leading to different chemical properties and biological activities.
N-(2-hydroxy-3-phenylpropyl)benzamide: This compound lacks the bromine atom, which affects its reactivity and interactions with biological targets.
Uniqueness
2-bromo-N-(2-hydroxy-3-phenylpropyl)benzamide is unique due to the presence of both a bromine atom and a hydroxy group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, including medicinal chemistry and material science.
Properties
IUPAC Name |
2-bromo-N-(2-hydroxy-3-phenylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c17-15-9-5-4-8-14(15)16(20)18-11-13(19)10-12-6-2-1-3-7-12/h1-9,13,19H,10-11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOUBZJGUQJHJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)C2=CC=CC=C2Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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